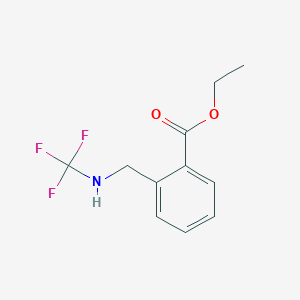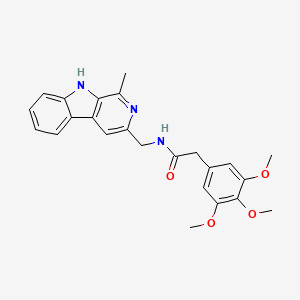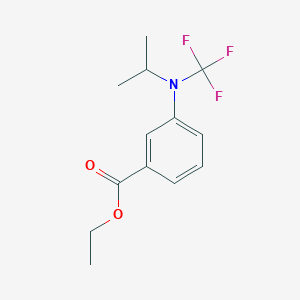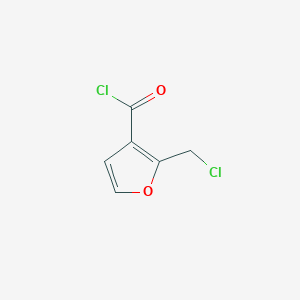
5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is a chemical compound with a molecular formula of C10H11BrN2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: 5-azido-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxaldehyde.
Applications De Recherche Scientifique
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-1-methyl-1H-pyrazole-4-carboxaldehyde
- 5-bromo-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde
- 5-bromo-3-methyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the presence of both the cyclopropylmethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(5-13)9(10)12(11-6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
Clé InChI |
HXBGCTCMXJLCBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C=O)Br)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)



![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)


